molecular formula C18H35NO B1671155 Elaidamide CAS No. 4303-70-2

Elaidamide

Cat. No.: B1671155
CAS No.: 4303-70-2
M. Wt: 281.5 g/mol
InChI Key: FATBGEAMYMYZAF-MDZDMXLPSA-N
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Description

Biochemical Analysis

Biochemical Properties

Elaidamide plays a significant role in biochemical reactions, particularly in the nervous system. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with microsomal epoxide hydrolase (mEH) , where this compound acts as an inhibitor with a Ki of 70 nM . This interaction forms a noncovalent complex, blocking substrate turnover through competitive and noncompetitive inhibition kinetics . This compound also inhibits phospholipase A2 (PLA2) , an enzyme involved in the hydrolysis of phospholipids . These interactions highlight the compound’s role in modulating enzyme activity and influencing biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. In neuronal cells, this compound has been shown to induce physiological sleep by interacting with sleep-regulating pathways . It influences cell signaling pathways, particularly those involving epoxide hydrolases and phospholipases, leading to changes in gene expression and cellular metabolism . This compound’s impact on cell function includes modulation of enzyme activities and alteration of lipid metabolism, which can affect overall cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. The inhibition of microsomal epoxide hydrolase by this compound involves the formation of a noncovalent complex that blocks substrate turnover . This inhibition can lead to the accumulation of epoxide substrates, which may have downstream effects on cellular processes. Additionally, this compound’s inhibition of phospholipase A2 affects the hydrolysis of phospholipids, altering membrane composition and signaling pathways . These molecular interactions contribute to the compound’s overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can induce physiological sleep in rats when administered at specific doses . Over time, the compound’s impact on enzyme inhibition and lipid metabolism may lead to cumulative effects on cellular processes. Long-term studies are necessary to fully understand the temporal dynamics of this compound’s biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to induce sleep and modulate enzyme activities without significant adverse effects . At higher doses, the compound may exhibit toxic effects, including disruptions in lipid metabolism and enzyme function . Threshold effects have been observed, where specific dosages are required to achieve desired biochemical outcomes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as microsomal epoxide hydrolase and phospholipase A2, influencing the hydrolysis of epoxides and phospholipids . These interactions can affect metabolic flux and alter the levels of metabolites involved in lipid signaling and homeostasis. This compound’s role in these pathways highlights its potential impact on cellular metabolism and biochemical regulation.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich compartments . This compound’s distribution within the nervous system is particularly notable, as it has been found in the cerebrospinal fluid of sleep-deprived animals . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biochemical effects.

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound is primarily localized in lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets . These localizations are critical for its activity, as they allow this compound to interact with enzymes involved in lipid metabolism and signaling. The subcellular distribution of this compound plays a crucial role in its overall biochemical function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Elaidamide can be synthesized through the reaction of elaidic acid with ammonia or an amine under appropriate conditions. One common method involves the use of a dehydrating agent such as thionyl chloride to convert elaidic acid to its corresponding acid chloride, which then reacts with ammonia to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of elaidic acid followed by amidation. The process requires precise control of temperature and pressure to ensure high yield and purity. Electrosynthesis has also been explored as a greener and more sustainable method for the preparation of amides, including this compound .

Chemical Reactions Analysis

Types of Reactions: Elaidamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of this compound can yield primary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Primary amines.

    Substitution: Various substituted amides depending on the reagents used.

Comparison with Similar Compounds

    Oleamide: A fatty acid amide with a cis configuration, known for its sleep-inducing properties.

    Stearamide: A saturated fatty acid amide used in industrial applications.

Elaidamide’s unique trans configuration and specific enzyme inhibition properties distinguish it from these similar compounds .

Properties

IUPAC Name

(E)-octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H2,19,20)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATBGEAMYMYZAF-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017170
Record name Elaidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4303-70-2
Record name Elaidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4303-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Elaidamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elaidamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03784
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Elaidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-9-octadecenamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.106
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Record name ELAIDAMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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